molecular formula C25H28O6 B1662517 beta-Mangostin CAS No. 20931-37-7

beta-Mangostin

Cat. No.: B1662517
CAS No.: 20931-37-7
M. Wt: 424.5 g/mol
InChI Key: YRKKJHJIWCRNCW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: α-Mangostin can be synthesized through various methods. One common synthetic route involves the use of 2,4-dihydroxybenzaldehyde and phloroglucinol, which undergo a series of reactions to form the xanthone structure . Another method involves the use of 2,4,5-trimethoxybenzoic acid and 1,3,5-trimethoxybenzene . These synthetic routes typically require multiple steps and specific reaction conditions to achieve the desired product.

Industrial Production Methods: Industrial production of α-mangostin often involves extraction from the mangosteen pericarp. The extraction process can be optimized using techniques such as microwave-assisted extraction, which utilizes ethyl acetate as a solvent to achieve high yields of α-mangostin . This method is preferred for its efficiency and ability to produce high-quality extracts.

Comparison with Similar Compounds

α-Mangostin is part of a family of xanthones found in mangosteen, which includes:

  • β-Mangostin
  • γ-Mangostin
  • Gartanine
  • 8-Deoxygartanine
  • Mangostinone
  • 11α-Mangostin
  • Mangostanol
  • 1-Isomangostin
  • 3-Isomangostin
  • Garcinone E

Uniqueness: α-Mangostin is unique due to its high abundance in the mangosteen pericarp and its broad spectrum of biological activities . Its structure allows for various chemical modifications, making it a versatile compound for research and therapeutic applications .

Properties

IUPAC Name

1,6-dihydroxy-3,7-dimethoxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O6/c1-13(2)7-9-15-18(29-5)12-20-22(23(15)27)24(28)21-16(10-8-14(3)4)25(30-6)17(26)11-19(21)31-20/h7-8,11-12,26-27H,9-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKKJHJIWCRNCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(O2)C=C(C(=C3CC=C(C)C)OC)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420546
Record name beta-Mangostin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name beta-Mangostin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036596
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

20931-37-7
Record name β-Mangostin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20931-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Mangostin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name beta-Mangostin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036596
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

175 - 176 °C
Record name beta-Mangostin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036596
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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